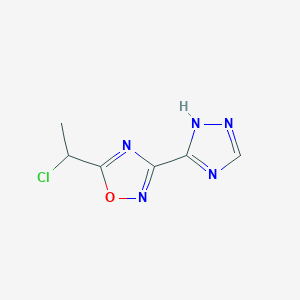

5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole

Description

Propriétés

IUPAC Name |

5-(1-chloroethyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5O/c1-3(7)6-10-5(12-13-6)4-8-2-9-11-4/h2-3H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXDLZHCKFTFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=NC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound characterized by its unique combination of oxadiazole and triazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The following sections detail its biological activity, mechanisms of action, and comparative analysis with other similar compounds.

Chemical Structure

The structural formula of this compound includes:

- Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and one oxygen atom.

- Triazole Ring : A five-membered ring with three nitrogen atoms.

- Chloroethyl Group : This substituent enhances the compound's reactivity and biological profile.

Biological Activities

Research indicates that compounds containing oxadiazole and triazole structures exhibit a wide range of biological activities:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Molecular docking studies suggest effective binding to enzymes involved in bacterial cell wall synthesis. This interaction is crucial for its potential use as an antibacterial agent .

Anticancer Properties

The compound has demonstrated cytotoxic activity against various cancer cell lines. For example:

- In vitro studies have indicated that derivatives of oxadiazole exhibit significant activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

The mechanism of action may involve inhibition of key enzymes associated with cancer cell proliferation pathways.

Other Biological Activities

Beyond antimicrobial and anticancer effects, research has highlighted additional pharmacological activities:

- Anti-inflammatory : Exhibits potential in reducing inflammation markers.

- Antiviral : Some derivatives have shown efficacy against viral infections.

- Antiparasitic : Demonstrated effectiveness against certain parasitic infections .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 5-(phenyl)-1,2,4-oxadiazole | Structure | Antimicrobial | Lacks chloroethyl group |

| 3-amino-5-methyl-1,2,4-triazole | Structure | Anticancer | Contains amino group instead |

| 5-(naphthyl)-1,3,4-thiadiazole | Structure | Antifungal | Contains thiadiazole instead of oxadiazole |

This table illustrates that while many compounds exhibit similar biological activities due to their heterocyclic nature, the presence of specific substituents like the chloroethyl group in this compound may enhance its potency or selectivity against certain targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell wall synthesis in bacteria and proliferation in cancer cells.

- Binding Affinity : Molecular docking studies indicate strong binding affinities to various biological targets relevant to its therapeutic effects .

- Structural Modifications : Variations in the oxadiazole and triazole moieties can lead to enhanced biological activities through modifications that improve solubility and bioavailability.

Case Studies

Several studies have focused on the synthesis and evaluation of related oxadiazole derivatives:

Applications De Recherche Scientifique

Structural Comparison

The following table compares 5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 5-(phenyl)-1,2,4-oxadiazole | Structure | Antimicrobial | Lacks chloroethyl group |

| 3-amino-5-methyl-1,2,4-triazole | Structure | Anticancer | Contains amino group instead |

| 5-(naphthyl)-1,3,4-thiadiazole | Structure | Antifungal | Contains thiadiazole instead of oxadiazole |

This comparison illustrates how the presence of specific substituents like the chloroethyl group may enhance the potency or selectivity of this compound against certain biological targets .

Medicinal Chemistry Applications

Research indicates that compounds featuring oxadiazole and triazole structures exhibit a wide range of biological activities. Notably:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains due to its ability to bind to enzymes involved in bacterial cell wall synthesis.

- Anticancer Properties : Molecular docking studies suggest that it can effectively interact with proteins involved in cancer cell proliferation pathways .

These interactions are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.

Agricultural Applications

The compound's biological activity extends to agricultural applications as well. Its potential use as a fungicide is being explored due to its ability to inhibit fungal growth through similar mechanisms that disrupt cellular processes in pathogens .

Interaction Studies

Interaction studies using molecular docking have demonstrated that this compound has significant binding affinities with various biological targets. These studies are essential for predicting its efficacy and safety profiles in therapeutic applications.

Analyse Des Réactions Chimiques

Structural Reactivity and Key Functional Groups

The compound 5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole features:

-

A 1,2,4-oxadiazole core (five-membered heterocycle with two nitrogen atoms and one oxygen atom).

-

A 4H-1,2,4-triazole substituent at position 3.

-

A 1-chloroethyl group at position 5.

The chloroethyl group is a primary site for nucleophilic substitution (e.g., SN2 reactions), while the oxadiazole and triazole rings contribute to π-π stacking, hydrogen bonding, and stability under acidic/basic conditions .

Nucleophilic Substitution Reactions

The 1-chloroethyl group undergoes substitution with nucleophiles (e.g., amines, thiols, or alkoxides):

Mechanistic Notes :

-

SN2 displacement dominates due to the primary chloroethyl group .

-

Steric hindrance from the oxadiazole and triazole rings may reduce reaction rates compared to simpler alkyl halides .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in ring-opening reactions under acidic or reductive conditions:

Key Observations :

-

Ring-opening under acidic conditions generates amide intermediates, useful for further functionalization .

-

Reduction of the oxadiazole ring to a diazole alters electronic properties but retains the chloroethyl group .

Cross-Coupling Reactions

The triazole ring enables Suzuki-Miyaura and Ullmann-type couplings:

Challenges :

-

Steric hindrance from the oxadiazole and chloroethyl groups reduces coupling efficiency .

-

Electron-deficient triazole rings require optimized catalytic systems .

Biological Activity and Pharmacological Modifications

The chloroethyl group enhances lipophilicity, influencing bioactivity:

| Modification | Biological Target | IC50/EC50 | Reference |

|---|---|---|---|

| Anticancer activity (MCF-7 cells) | Tubulin polymerization inhibition | 2.5 ± 0.35 μM | |

| Antibacterial (S. aureus) | DNA gyrase inhibition | MIC = 8.9 μg/mL |

Structure-Activity Relationship (SAR) :

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The structural uniqueness of 5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole lies in its chloroethyl and triazole substituents. Key analogues include:

Key Observations :

- Triazole Moiety : Enhances hydrogen-bonding capacity, improving interactions with biological targets.

- Aromatic Substitutions : Fluorine or trifluoromethyl groups increase lipophilicity and membrane permeability.

2.3.1. Anticancer Potential

- Compound 1d (5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) : Induces G1-phase arrest and apoptosis in T47D breast cancer cells (IC₅₀ ~1 µM).

- Compound 4l : In vivo activity against MX-1 tumors via TIP47 inhibition.

- Triazole-Oxadiazole Hybrids : Demonstrated antiviral activity against cucumber mosaic virus (CMV) at 500 mg/L.

2.3.2. Antimicrobial Activity

- 3-(5-(2-Bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine : Active against Gram-negative and Gram-positive bacteria.

2.3.3. Anti-inflammatory and Analgesic Effects

- Triazole-Pyridine Derivatives : Significant COX-2 inhibition and analgesic activity in murine models.

Target Compound Prospects : The chloroethyl-triazole-oxadiazole scaffold may exhibit dual anticancer and antimicrobial activities, leveraging the electrophilic chloroethyl group for DNA alkylation and the triazole for enzyme inhibition.

Stability and Drug-Likeness

Q & A

Q. Basic Research Focus

- Spectroscopy : ¹H NMR (400 MHz in DMSO-d₆) identifies proton environments (e.g., triazole protons at δ 8.1–8.5 ppm). IR confirms heterocyclic C=N (1600–1650 cm⁻¹) and C-Cl (650–750 cm⁻¹) bonds .

- Elemental Analysis : CHNS analysis validates stoichiometry (e.g., C₁₀H₁₀ClN₅O). Deviations >0.3% suggest impurities .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?

Advanced Research Focus

SAR insights from analogous compounds suggest:

- Triazole-Oxadiazole Fusion : The 1,2,4-triazole core enhances hydrogen bonding with biological targets (e.g., enzyme active sites), while the oxadiazole improves metabolic stability .

- Substituent Effects : Chloroethyl groups may increase lipophilicity (logP >2), enhancing blood-brain barrier penetration for CNS targets. However, bulky substituents at the 5-position of triazole can sterically hinder target binding .

- Methodology : Use PASS Online® software to predict biological targets (e.g., antifungal activity via lanosterol 14α-demethylase inhibition) .

What molecular docking strategies are effective for predicting target interactions of this compound?

Q. Advanced Research Focus

- Target Selection : Prioritize enzymes with known triazole sensitivity (e.g., fungal CYP51 or human kinases). Use PDB databases (e.g., 3LD6 for lanosterol demethylase) .

- Docking Workflow :

- Prepare ligand (AMBER force field) and receptor (remove water, add hydrogens).

- Perform flexible docking (AutoDock Vina) to account for side-chain mobility.

- Validate poses using binding energy (ΔG < −7 kcal/mol) and RMSD (<2 Å) .

- Contradictions : Cross-validate with in vitro assays, as docking may overestimate affinity for hydrophobic pockets .

How should researchers design in vivo studies to evaluate the antinociceptive or antitumor potential of this compound?

Q. Advanced Research Focus

- Model Selection :

- Dosage : Start with 10–50 mg/kg (oral/IP) based on LD₅₀ predictions from PASS software. Adjust using pharmacokinetic data (e.g., t₁/₂ >4 hours for sustained effects) .

What purification strategies mitigate byproduct formation during the synthesis of chloroethyl-triazole-oxadiazole derivatives?

Q. Basic Research Focus

- Column Chromatography : Use silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) to separate chloroethyl isomers .

- Recrystallization : Ethanol/water (70:30) at −20°C yields high-purity crystals (>98%). Monitor via melting point (e.g., 150–155°C) .

- Challenges : Chloroethyl groups may hydrolyze under acidic conditions; neutral pH during workup is critical .

How can researchers resolve contradictions in reported synthetic yields for similar triazole-oxadiazole hybrids?

Q. Advanced Research Focus

- Variable Factors :

- Solvent polarity (DMF vs. toluene) affects cyclization rates.

- Catalyst choice (e.g., K₂CO₃ vs. NaOH) alters alkylation efficiency .

- Resolution : Design a factorial experiment (DoE) varying temperature, solvent, and catalyst. Use ANOVA to identify significant factors (p <0.05) .

What role do hybrid heterocyclic systems (e.g., triazole-oxadiazole) play in enhancing pharmacological profiles?

Q. Advanced Research Focus

- Synergistic Effects : The triazole’s hydrogen-bonding capacity complements the oxadiazole’s electron-deficient ring, enabling dual-target engagement (e.g., kinase and protease inhibition) .

- Case Study : In [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, the fused system increases metabolic stability by reducing CYP450 oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.